molecular formula C16H22BrFN2O2 B1408807 Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate CAS No. 1260898-90-5

Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate

Cat. No.: B1408807
CAS No.: 1260898-90-5
M. Wt: 373.26 g/mol
InChI Key: INJAZYGTWIXBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate is a protected piperazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, or synthetic intermediate, for the preparation of more complex molecules. Its structure, featuring a bromo-fluorobenzyl group and a Boc-protected piperazine, is designed for further functionalization. The bromine and fluorine substituents on the benzyl ring are particularly valuable sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create a diverse array of analogs . Piperazine-carboxylate derivatives are widely recognized for their utility in constructing compounds that are screened as potential modulators of biological targets. For instance, closely related 4-(benzyl)-piperazine-1-carboxylic acid derivatives have been investigated as modulators of Fatty Acid Amide Hydrolase (FAAH) . As such, this compound is primarily used in the synthesis of libraries for pharmacological testing, potentially in areas such as pain, anxiety, and other central nervous system disorders . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions. Key physicochemical parameters such as molecular weight, formula, and boiling point are predicted based on its structural analogs .

Properties

IUPAC Name

tert-butyl 4-[(4-bromo-3-fluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)14(18)10-12/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJAZYGTWIXBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Carbamate Formation

Overview:
This method involves initial substitution on a fluorinated aromatic ring, followed by coupling with piperazine and carbamate protection.

Procedure:

  • Step 1: Condensation of 4-bromo-3-fluorobenzyl derivatives with piperazine in an aromatic solvent such as toluene or xylene at elevated temperatures (~80–90°C). This step utilizes nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing fluorine and bromine substituents, which activate the aromatic ring toward nucleophilic attack.
  • Step 2: The resulting intermediate, a benzyl-piperazine derivative, is reacted with tert-butyl chloroformate or di-tert-butoxycarbonyl anhydride to introduce the tert-butyl carbamate protecting group on the piperazine nitrogen.

Key Data:

  • The reaction typically employs aromatic hydrocarbons (toluene, xylene) as solvents.
  • Reaction temperatures range from 40°C to 90°C, depending on the reactivity of the intermediates.
  • The process yields a protected piperazine derivative suitable for further functionalization.

Research Reference:

  • This approach aligns with the synthesis described in patent literature, where aromatic substitution and carbamate formation are combined in a one-pot or sequential manner, emphasizing mild conditions and high purity yields.

Reduction and Functionalization of Nitro Intermediates

Overview:
This route starts from nitro-precursors, which are reduced to amines, then coupled with aromatic halides.

Procedure:

  • Step 1: Synthesis of a nitro-derivative of the aromatic ring, such as 4-bromo-3-fluoro-nitrobenzene.
  • Step 2: Reduction of the nitro group to an amine using palladium on carbon (Pd/C) in methanol or other suitable solvents.
  • Step 3: The amine is then reacted with tert-butyl chloroformate or di-tert-butoxycarbonyl anhydride in aromatic solvents, forming the carbamate-protected piperazine derivative.

Research Data:

  • The reduction step is performed at mild temperatures (around 40–90°C) with Pd/C, a common catalyst for nitro reductions.
  • The coupling with carbamate reagents occurs in toluene or xylene, ensuring high selectivity and yield.

Reference:

  • Similar methods are detailed in patents and scholarly articles focusing on piperazine derivatives, emphasizing reduction of nitro groups followed by carbamate protection.

One-Pot Click Chemistry for Derivative Formation

Overview:
Recent advances include the use of click chemistry to synthesize piperazine derivatives efficiently.

Procedure:

  • Step 1: Tert-butyl 4-propioloylpiperazine-1-carboxylate is reacted with aryl/alkyl azides in the presence of copper iodide (CuI) and DIPEA in DMF at 0°C.
  • Step 2: The azide reacts with the alkyne group via a 1,3-dipolar cycloaddition (click reaction), forming a triazole-linked piperazine derivative.
  • Step 3: The product is purified by filtration and washing, yielding high-purity compounds.

Research Findings:

  • This method offers high yields (>95%) and operational simplicity.
  • It is adaptable for various substituents, including bromophenyl and fluorophenyl groups.

Reference:

  • The process is detailed in recent chemical literature, emphasizing efficiency and versatility.

Key Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvents Conditions Advantages Limitations
Nucleophilic Aromatic Substitution & Carbamate Formation Aromatic halides (e.g., 4-bromo-3-fluorobenzyl derivatives) Di-tert-butoxycarbonyl anhydride, piperazine Toluene, xylene 40–90°C High purity, scalable Multi-step, requires purification
Nitro Reduction & Coupling Nitro-derivatives of aromatic rings Pd/C, tert-butyl chloroformate Methanol, aromatic solvents 40–90°C Versatile, well-established Longer reaction times
Click Chemistry Tert-butyl 4-propioloylpiperazine Azides, CuI, DIPEA DMF 0°C to room temperature Fast, high yield, versatile Limited to compatible functional groups

Research Findings and Considerations

  • Selectivity & Yield: The use of aromatic hydrocarbons as solvents and controlled temperatures enhances selectivity and yields, often exceeding 90%.
  • Reaction Optimization: Adjusting temperature and reagent equivalents can optimize the formation of the desired tert-butyl carbamate-protected intermediates.
  • Purification: Techniques such as column chromatography, recrystallization, or filtration are employed to purify the final compounds, ensuring high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its piperazine core.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological molecules, potentially affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Tert-butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate (CAS 1223432-70-9)
  • Structural Difference : Replaces the benzyl (CH₂) linker with a carbonyl (CO) group, forming a benzoyl derivative.
  • Enhanced hydrogen-bonding capacity, which may influence target binding affinity .
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (Compound 33)
  • Structural Difference: Features a butanoyl linker with a 3-nitrophenoxy group.
  • Implications :
    • The nitro group introduces strong electron-withdrawing effects, altering the electronic profile of the aromatic ring.
    • The extended linker may improve conformational flexibility, affecting pharmacokinetic properties .

Linker Modifications

Tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (Compound 2j)
  • Structural Difference : Contains an acetyl linker between two piperazine rings, with a 3-fluorobenzoyl group.
  • Implications :
    • The dual piperazine structure may enhance interactions with multi-target enzymes, such as DNMT1 inhibitors .
    • Higher molecular weight and polarity could impact solubility and metabolic stability .
Tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)pyrimidine-4-carbonyl)piperazine-1-carboxylate (Compound 8)
  • Structural Difference : Incorporates a pyrimidine-carbonyl linker with chloro and trifluoromethyl substituents.
  • The pyrimidine ring adds rigidity, possibly favoring specific binding conformations .

Stereochemical and Functional Group Variations

(S)-Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate
  • Structural Difference : Chiral center at the 3-position of the piperazine ring with a 4-chlorophenyl substituent.
  • Implications :
    • Stereochemistry influences enantioselective interactions, critical for receptor-specific activity .
    • The additional chloro substituent may enhance halogen bonding in crystal packing .

Stability and Reactivity

  • The benzyl linker in the target compound is less prone to hydrolysis compared to carbonyl-linked analogs (e.g., compounds 1a and 1b in degrade in gastric fluid) .
  • Bromo and fluoro substituents provide metabolic resistance to oxidative degradation, improving in vivo stability .

Comparative Data Table

Compound Name Linker Type Aromatic Substituents Key Properties Reference
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate Benzyl (CH₂) 4-Br, 3-F High lipophilicity; stable under acidic conditions
Tert-butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate Carbonyl (CO) 4-Br, 3-F Polar; prone to hydrolysis
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) Butanoyl 3-NO₂ Flexible linker; strong electron-withdrawing effects
(S)-Tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate Carbonyl (CO) 4-Br, 4-Cl (chiral center) Enantioselective binding; halogen bonding
Tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate Acetyl 3-F Dual piperazine structure; multi-target activity

Biological Activity

Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H20BrFN2O3C_{16}H_{20}BrFN_{2}O_{3} and a molecular weight of approximately 387.25 g/mol. The compound features a piperazine ring, which is a common motif in pharmacologically active compounds, along with a tert-butyl group that enhances lipophilicity and a bromo-fluorobenzyl moiety that may contribute to its biological activity .

Structural Comparison

Compound NameMolecular FormulaNotable Features
This compoundC16H20BrFN2O3C_{16}H_{20}BrFN_{2}O_{3}Contains bromine and fluorine; potential antibacterial properties
Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylateC16H22BrFN2O2C_{16}H_{22}BrFN_{2}O_{2}Variation in fluorine position; may exhibit different biological activities

The specific mechanisms of action for this compound are not fully elucidated. However, it is suggested that the compound interacts with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance binding affinity to these targets, potentially modulating their activity .

Potential Biological Targets

  • Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

  • Anticancer Activity : Similar piperazine derivatives have shown cytotoxic effects against several cancer cell lines, including:
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)

In one study, compounds with similar structures demonstrated IC50 values in the micromolar range against these cell lines, indicating potential for further development as anticancer agents .

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of piperazine can induce apoptosis in cancer cell lines. For example, compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited significant cytotoxicity against MCF-7 cells, suggesting that structural modifications can enhance biological activity .
  • Mechanism Exploration : Flow cytometry assays revealed that certain piperazine derivatives triggered apoptosis via caspase activation pathways. This suggests that this compound may similarly influence apoptotic mechanisms in targeted cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.